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molecular formula C14H8N2O6 B1596978 1,2-Bis(4-nitrophenyl)ethane-1,2-dione CAS No. 6067-45-4

1,2-Bis(4-nitrophenyl)ethane-1,2-dione

Cat. No. B1596978
M. Wt: 300.22 g/mol
InChI Key: YRKNWVLBLGRGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OC(C(=O)c1ccc([N+](=O)[O-])cc1)c1ccc([N+](=O)[O-])cc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[BrH:31].[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[O:9][CH:10]([C:11](=[O:12])[c:13]1[cH:14][cH:15][c:16]([N+:19](=[O:20])[O-:21])[cH:17][cH:18]1)[c:22]1[cH:23][cH:24][c:25]([N+:28](=[O:29])[O-:30])[cH:26][cH:27]1.[CH3:32][S:33]([CH3:34])=[O:35]>>[O:9]=[C:10]([C:11](=[O:12])[c:13]1[cH:14][cH:15][c:16]([N+:19](=[O:20])[O-:21])[cH:17][cH:18]1)[c:22]1[cH:23][cH:24][c:25]([N+:28](=[O:29])[O-:30])[cH:26][cH:27]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Br
Name
O=C(OC(C(=O)c1ccc([N+](=O)[O-])cc1)c1ccc([N+](=O)[O-])cc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(OC(C(=O)c1ccc([N+](=O)[O-])cc1)c1ccc([N+](=O)[O-])cc1)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CS(C)=O

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)c1ccc([N+](=O)[O-])cc1)c1ccc([N+](=O)[O-])cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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